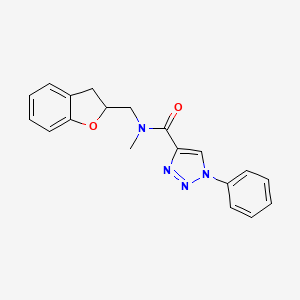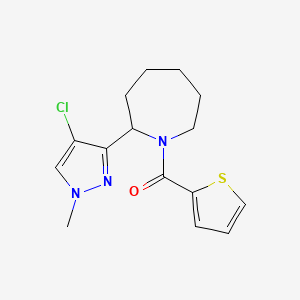
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane, also known as CTAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azepane derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane acts as a competitive antagonist of KOR by binding to its active site and preventing the binding of endogenous kappa opioid peptides. This results in the inhibition of downstream signaling pathways, including the activation of G-proteins and the inhibition of adenylate cyclase. This compound has been found to be highly selective for KOR and does not interact with other opioid receptors, such as mu and delta.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of pain perception, stress response, and reward system. It has been shown to attenuate the analgesic effects of KOR agonists, indicating its potential use as a therapeutic agent for pain management. This compound has also been found to reduce the anxiety-like behavior induced by stress and to attenuate the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane has several advantages for lab experiments, including its high potency and selectivity for KOR, its well-characterized mechanism of action, and its availability in pure form. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of KOR in various neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer's disease. Finally, the potential use of this compound as a therapeutic agent for pain management and addiction treatment warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane involves the reaction of 2-thienylcarbonyl chloride with 4-chloro-1-methyl-1H-pyrazole-3-amine in the presence of a base, followed by the reaction of the resulting intermediate with 6-aminocaproic acid. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-thienylcarbonyl)azepane has been extensively used in scientific research to study the mechanism of action of various biological processes. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in pain modulation, stress response, and addiction. This compound has been used to investigate the role of KOR in various physiological and pathological conditions, including anxiety, depression, and drug abuse.
Propriétés
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-18-10-11(16)14(17-18)12-6-3-2-4-8-19(12)15(20)13-7-5-9-21-13/h5,7,9-10,12H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNUOZCJDTRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

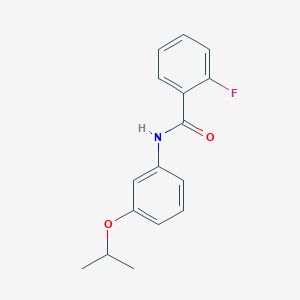
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)
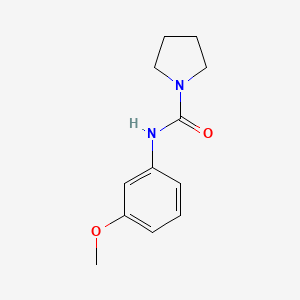
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5372689.png)
![3-({[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5372701.png)
![N'-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5372703.png)
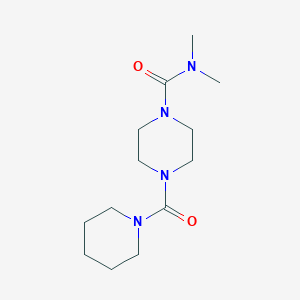
![4'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5372725.png)
![4-{2-[1-(2,5-dichloro-3-thienyl)ethylidene]hydrazino}benzoic acid](/img/structure/B5372733.png)
![4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5372748.png)
![N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5372756.png)
